molecular formula C10H17BrO4 B14128708 1-tert-Butyl 5-methyl 2-bromopentanedioate CAS No. 87517-44-0

1-tert-Butyl 5-methyl 2-bromopentanedioate

Cat. No.: B14128708
CAS No.: 87517-44-0
M. Wt: 281.14 g/mol
InChI Key: BYFYVKDUPOQMBK-UHFFFAOYSA-N
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Description

1-tert-Butyl 5-methyl 2-bromopentanedioate is an organic compound with the molecular formula C10H17BrO4 It is a derivative of pentanedioic acid, featuring a tert-butyl group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl 5-methyl 2-bromopentanedioate can be synthesized through a multi-step process involving the esterification of pentanedioic acid derivatives. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 5-methyl 2-bromopentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Amines, thiols, or other substituted derivatives.

    Reduction: Alcohols or alkanes.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

1-tert-Butyl 5-methyl 2-bromopentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 5-methyl 2-bromopentanedioate involves its interaction with specific molecular targets. The bromine atom and ester groups play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, participating in nucleophilic substitution reactions with various biological molecules. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity .

Comparison with Similar Compounds

    1-tert-Butyl 5-methyl 2-chloropentanedioate: Similar structure but with a chlorine atom instead of bromine.

    1-tert-Butyl 5-methyl 2-iodopentanedioate: Similar structure but with an iodine atom instead of bromine.

    1-tert-Butyl 5-methyl 2-fluoropentanedioate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: 1-tert-Butyl 5-methyl 2-bromopentanedioate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Properties

CAS No.

87517-44-0

Molecular Formula

C10H17BrO4

Molecular Weight

281.14 g/mol

IUPAC Name

1-O-tert-butyl 5-O-methyl 2-bromopentanedioate

InChI

InChI=1S/C10H17BrO4/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4/h7H,5-6H2,1-4H3

InChI Key

BYFYVKDUPOQMBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OC)Br

Origin of Product

United States

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